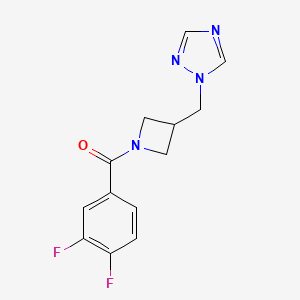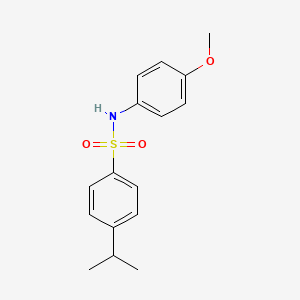
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylformamide dimethylacetal for the oxidation of alpha-carbon in certain acetamide derivatives, as shown in the preparation of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha, alpha,alpha-trifluoro-p-tolyl)oxy]atropamide . This method could potentially be adapted for the synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide can be complex, with the presence of hydrogen bonds and π-π* interactions as seen in the molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline . Such interactions are crucial in determining the three-dimensional conformation and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of various derivatives through functional group transformations, which proceed in moderate to good yields . These transformations can significantly alter the biological activity of the compounds, as evidenced by the insecticidal properties of the derivatives. The compound may also undergo similar reactions, leading to a variety of potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related oxalamide compounds are influenced by their supramolecular networks formed through hydrogen bonding . These networks can affect the solubility, melting point, and other physical properties of the compound. The presence of dimethylamino groups in the structure of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide suggests that it may exhibit similar supramolecular characteristics.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide, due to its structural complexity, finds relevance in the realm of chemical synthesis and modification. Research has explored various modifications and transformations of similar compounds to enhance their efficacy or to understand their chemical properties. For instance, modifications of methylene groups in related compounds have been shown to retain insecticidal activity, enabling the exploration of structure-activity relationships (SAR) and the synthesis of broad-spectrum insecticides (Samaritoni et al., 1999). Moreover, studies on the synthesis and reactions of compounds with comparable functional groups have yielded valuable derivatives for further chemical investigations (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Electronic and Molecular Structures
The examination of the electronic and molecular structures of compounds containing dimethylamino groups adsorbed on nanocrystalline films has provided insights into their electronic differences in reduced and oxidized states. This understanding is pivotal for applications in electrochemistry and materials science, where such molecules could be utilized in innovative ways (Westermark et al., 2001).
Coordination Chemistry
In coordination chemistry, compounds similar to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(p-tolyl)oxalamide have been synthesized and characterized, revealing their potential as water-soluble ligands for creating novel metal complexes. This opens avenues for the development of materials with unique properties, including potential catalytic applications (Koten et al., 1978).
Chiral Compounds and Optical Resolution
The optical resolution of chiral compounds is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs. Studies on the resolution of related compounds have contributed to the development of methods for separating enantiomers, thus facilitating the synthesis of drugs with improved efficacy and reduced side effects (Saigo, 1985).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-6-10-17(11-7-15)23-21(27)20(26)22-14-19(25(4)5)16-8-12-18(13-9-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFZOJCVFYBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

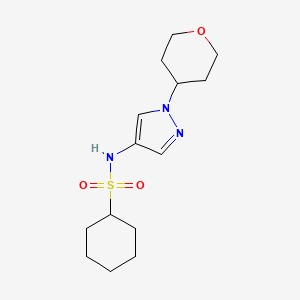
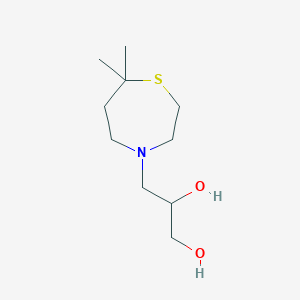

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
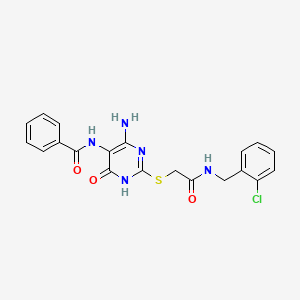
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
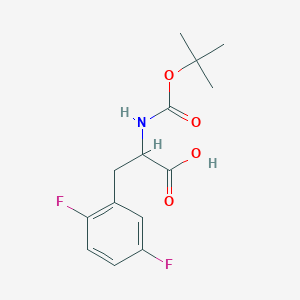
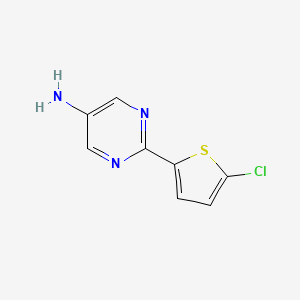
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)
